Antifungal Activity of 2-(2,4-Dichlorophenyl)-1,3-dioxolane Derivatives is Comparable to Clinical Standards Ketoconazole and Oxiconazole
In a direct comparative study, three novel polyazole derivatives synthesized from the core 2-(2,4-dichlorophenyl)-1,3-dioxolane scaffold demonstrated antifungal efficacy equivalent to the established clinical antifungals ketoconazole and oxiconazole against human and animal pathogenic fungi [1]. This head-to-head comparison validates the scaffold's potential to yield compounds with potency matching market-approved drugs. The study found the antimycotic effect was largely restricted to filamentous fungi, with Aspergillus fumigatus and Scedosporium apiospermum being remarkably susceptible [1].
| Evidence Dimension | In vitro Antifungal Efficacy |
|---|---|
| Target Compound Data | Three polyazole derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane |
| Comparator Or Baseline | Ketoconazole and Oxiconazole (reference clinical antifungals) |
| Quantified Difference | Three compounds were as effective as the two references |
| Conditions | In vitro antifungal assay against pathogenic fungi for humans and animals (Mycopathologia, 1997) |
Why This Matters
Demonstrates that this scaffold can be developed into compounds with potency comparable to clinically used drugs, making it a high-value starting material for antifungal drug discovery programs.
- [1] Delcourt, A., et al. (1997). New polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane. Antifungal activity. Structure-activity relationships. Mycopathologia, 137(1), 27-32. PMID: 9299755. View Source
